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Compound of Interest

Compound Name: (S)-Ceralasertib

Cat. No.: B2849286

(S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia
and Rad3-related (ATR) protein kinase, is a promising agent in oncology. ATR is a critical
component of the DNA damage response (DDR) pathway, which is essential for cell survival,
particularly in cancer cells with high replication stress and genetic instability. This guide
provides a comparative overview of the efficacy of (S)-Ceralasertib as a monotherapy versus
its use in combination with other anti-cancer agents, supported by experimental data from
preclinical and clinical studies.

Mechanism of Action: Targeting the DNA Damage
Response

(S)-Ceralasertib functions by inhibiting ATR kinase, a key regulator of the cellular response to
DNA damage and replication stress.[1][2] ATR activation initiates a signaling cascade that leads
to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Ceralasertib prevents this
repair process, leading to the accumulation of DNA damage and ultimately inducing cell death
(apoptosis) in cancer cells. This mechanism is particularly effective in tumors with existing
defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2 genes, a
concept known as synthetic lethality.[1]

Below is a diagram illustrating the central role of ATR in the DNA damage response pathway
and the inhibitory action of (S)-Ceralasertib.
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Figure 1: (S)-Ceralasertib Mechanism of Action.

Efficacy of (S)-Ceralasertib as a Monotherapy

Clinical and preclinical studies have demonstrated the anti-tumor activity of (S)-Ceralasertib as

a single agent, particularly in tumors with specific genomic alterations.

Clinical Data Summary: Monotherapy

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b2849286?utm_src=pdf-body-img
https://www.benchchem.com/product/b2849286?utm_src=pdf-body
https://www.benchchem.com/product/b2849286?utm_src=pdf-body
https://www.benchchem.com/product/b2849286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2849286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Trial Identifier

Number of
Cancer Type .
Patients

Key Efficacy
Reference
Results

PATRIOT (Phase
1)

Advanced Solid

Tumors

ORR: 8% (5

confirmed PRs);

SD: 52% (34

patients);

Durable

responses S
observed in

tumors with

ARID1A loss and

DDR defects.

Phase I/l

Relapsed/Refract
ory CLL

No responses
observed;
Median PFS: 3.8
months; Median
0S: 16.9

months. Limited

[e]i71el

clinical benefit.

Preclinical Data Insights

Preclinical investigations have shown that sensitivity to Ceralasertib monotherapy is

heightened in cell lines with defects in the ATM pathway or those exhibiting high replication

stress, such as CCNE1 amplification.[9] In vivo studies using xenograft models demonstrated

that continuous dosing of Ceralasertib resulted in tumor control.[9]

Efficacy of (S)-Ceralasertib in Combination Therapy

The rationale for combining (S)-Ceralasertib with other anticancer agents stems from its ability

to potentiate the effects of DNA-damaging therapies and to overcome resistance to

immunotherapy.

Clinical Data Summary: Combination Therapy
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Preclinical Rationale for Combinations

Preclinical models have shown synergistic effects when Ceralasertib is combined with:
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o Chemotherapy (Carboplatin, Irinotecan): Ceralasertib enhances the efficacy of agents that
cause replication fork stalling and collapse.[9]

e PARP Inhibitors (Olaparib): This combination has demonstrated significant anti-tumor activity,
especially in BRCA-mutant models, leading to complete tumor regressions in some
preclinical studies.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are representative experimental protocols for clinical trials involving (S)-Ceralasertib.

Phase Il Study of Ceralasertib with Durvalumab in
Advanced Gastric Cancer

o Study Design: This was a single-center, open-label, non-randomized Phase Il trial.

Patient Population: Patients with previously treated advanced gastric cancer.

Treatment Regimen:

o Durvalumab: 1500 mg intravenously on day 1 of a 28-day cycle.

o Ceralasertib: 240 mg orally twice daily on days 15-28 of each cycle.

Primary Endpoint: Overall Response Rate (ORR) assessed by RECIST v1.1.

Biomarker Analysis: Fresh tumor biopsies were collected from all patients for exploratory
biomarker analysis, including ATM expression and mutational signatures.[10]

The workflow for this clinical trial is illustrated in the diagram below.
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Figure 2: Representative Clinical Trial Workflow.
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Preclinical In Vivo Xenograft Study

e Animal Models: Patient-derived xenograft (PDX) models or cell line-derived xenograft
models (e.g., BRCA-mutant triple-negative breast cancer).

e Treatment Groups:

Vehicle control

[e]

o

Ceralasertib monotherapy

[¢]

Combination agent (e.g., Olaparib) monotherapy

[e]

Ceralasertib and combination agent

e Dosing and Schedule: Doses and schedules are optimized for tolerability and efficacy. For
example, Ceralasertib might be administered daily for a set number of days per week
concurrently with the combination agent.[9]

o Efficacy Endpoints: Tumor growth inhibition and tumor regression are measured over time.

e Pharmacodynamic Assessments: Tumor and surrogate tissues are analyzed for biomarkers
of target engagement and DNA damage (e.g., pCHK1, yH2AX).[9]

Conclusion

The available data suggest that while (S)-Ceralasertib shows modest activity as a
monotherapy in specific patient populations with underlying DDR defects, its true potential
appears to be in combination therapies. By synergizing with DNA-damaging agents and
potentially re-sensitizing tumors to immunotherapy, Ceralasertib-based combination regimens
have demonstrated promising clinical activity across a range of difficult-to-treat cancers. The
tolerability of these combinations is a key consideration, with hematological toxicities being the
most common adverse events. Ongoing and future clinical trials will further delineate the
optimal patient populations and combination strategies for this targeted agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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